2-Chloro-1,4-benzoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Degradation of 3,4-dichloroaniline: This aromatic amine can be broken down in a dielectric barrier discharge plasma reactor, resulting in the formation of 2-Cl-1,4-BQ as one of the intermediate products. [Source: Sigma-Aldrich product page, ]

- Lignin peroxidase catalyzed oxidation: Lignin peroxidase is an enzyme found in certain fungi and plays a role in wood degradation. When this enzyme interacts with 2-chloro-1,4-dimethoxybenzene, 2-Cl-1,4-BQ is formed as an intermediate. [Source: Teunissen, P. J., et al. (1998). 2-Chloro-1,4-dimethoxybenzene cation radical: formation and role in the lignin peroxidase oxidation of anisyl alcohol. FEBS Letters, 423(3), 381-384.]

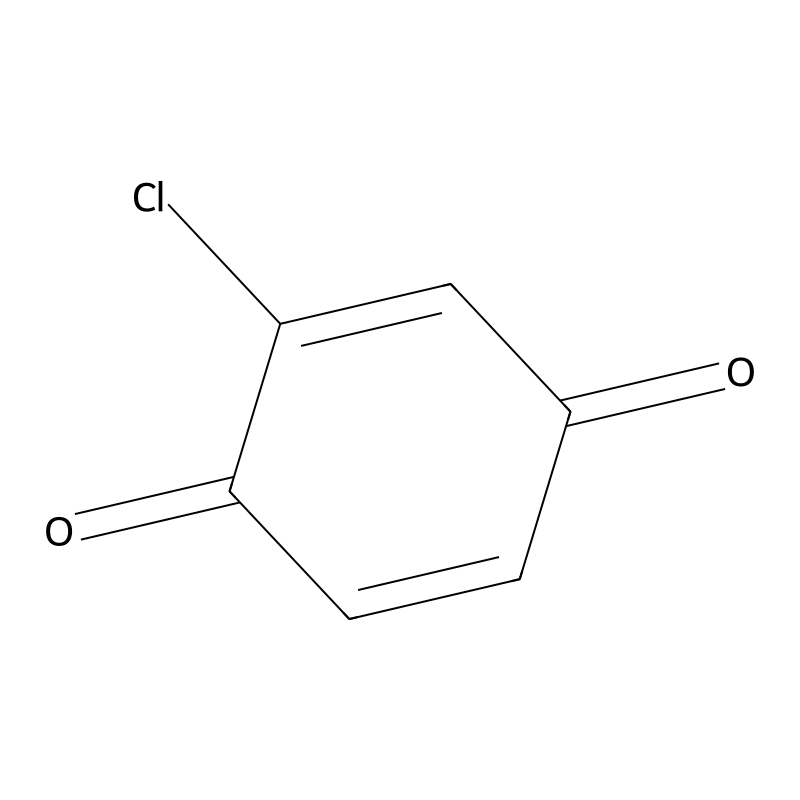

2-Chloro-1,4-benzoquinone is an organic compound with the molecular formula and a molecular weight of 142.54 g/mol. It appears as a dark yellow solid and has a melting point range between 52 °C and 57 °C. This compound is characterized by its quinone structure, which consists of a six-membered aromatic ring with two carbonyl groups (C=O) at the 1 and 4 positions, and a chlorine substituent at the 2 position. The presence of the chlorine atom significantly influences its chemical reactivity and biological activity .

- Electrophilic Substitution: The chlorine atom can be replaced by other nucleophiles, allowing for further functionalization of the molecule.

- Reduction Reactions: This compound can be reduced to form hydroxyquinones or other derivatives through reactions with reducing agents such as sodium borohydride.

- Oxidation Reactions: It can act as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to carbonyl compounds .

2-Chloro-1,4-benzoquinone exhibits notable biological activities, particularly as an antibacterial and antifungal agent. Its mechanism of action is thought to involve the generation of reactive oxygen species, which can lead to oxidative stress in microbial cells. Additionally, it has been studied for its potential role in inhibiting certain enzymes involved in cancer progression .

The synthesis of 2-Chloro-1,4-benzoquinone can be achieved through several methods:

- From 2,4-Dichlorophenol: A common synthetic route involves oxidizing 2,4-dichlorophenol using oxidizing agents such as potassium permanganate or chromium trioxide.

- Via Chlorination: Chlorination of 1,4-benzoquinone in the presence of a suitable chlorinating agent can yield 2-chloro-1,4-benzoquinone.

- Using Electrochemical Methods: Recent studies have explored electrochemical routes for synthesizing various substituted benzoquinones including this compound .

2-Chloro-1,4-benzoquinone is utilized in various applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Research: Used in studies related to oxidative stress and enzyme inhibition.

- Analytical Chemistry: Employed as a reagent for detecting phenolic compounds due to its reactivity with hydroxyl groups .

Research has indicated that 2-Chloro-1,4-benzoquinone interacts with various biological molecules:

- Protein Interactions: It can modify amino acids within proteins through electrophilic attack, leading to altered protein function.

- Enzyme Inhibition: Studies have shown that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes .

Several compounds share structural similarities with 2-Chloro-1,4-benzoquinone. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| 1,4-Benzoquinone | C6H4O2 | Lacks chlorine; more reactive due to absence of substituents. |

| 2-Methyl-1,4-benzoquinone | C7H6O2 | Contains a methyl group; alters reactivity and biological activity. |

| 2-Nitro-1,4-benzoquinone | C6H4ClN | Contains a nitro group; known for its strong electrophilic properties. |

| 3-Chloro-1,4-benzoquinone | C6H3ClO2 | Chlorine at a different position; distinct reactivity profile compared to 2-chloro derivative. |

The uniqueness of 2-Chloro-1,4-benzoquinone lies in its specific electronic properties imparted by the chlorine substituent at the ortho position relative to the carbonyl groups. This positioning influences both its reactivity and biological interactions compared to other benzoquinones .

Laboratory-Scale Synthesis Methodologies

Laboratory-scale preparation of 2-chloro-1,4-benzoquinone encompasses several distinct synthetic approaches, each offering unique advantages in terms of yield, selectivity, and reaction conditions. The primary methodologies focus on direct chlorination of quinone precursors and oxidative transformations of chlorinated aromatic compounds.

Chlorination of o-Xylene Derivatives

The chlorination of o-xylene derivatives represents a fundamental approach to accessing chlorinated quinone structures. Research has demonstrated that chlorination of p-xylene and related methylated aromatic compounds proceeds through addition-elimination mechanisms under specific conditions [23]. The process involves molecular chlorine acting on xylene substrates at temperatures of 20-21°C in acetic acid medium, generating dichloro derivatives through direct substitution patterns [23].

Experimental studies have revealed that chlorination reactions with molecular chlorine in alcoholic media, particularly using short-chain alcohols as solvents, achieve high yields of monochloro derivatives [26]. The reaction proceeds as rapid and clean substitution processes, with o-xylene and p-xylene in ethanol environments yielding results comparable to catalyzed chlorination systems [26]. The mechanism involves electrophilic aromatic substitution where chlorine species attack the electron-rich aromatic ring, followed by proton elimination to restore aromaticity.

Temperature control proves critical in these transformations, with optimal conditions maintaining reactions below 30°C to prevent excessive side product formation [15]. The chlorination process typically employs hydrochloric acid concentrations of 30-37% in aqueous solutions, with the reaction medium composition significantly influencing product distribution and yield [25].

Oxidation of 2-Chloro-1,4-Dimethoxybenzene

The oxidation of 2-chloro-1,4-dimethoxybenzene presents a highly selective route to 2-chloro-1,4-benzoquinone formation. This methodology exploits the electron-donating properties of methoxy substituents to facilitate oxidative demethylation coupled with quinone formation [20] [21]. Research has established that 2-chloro-1,4-dimethoxybenzene undergoes lignin peroxidase-catalyzed oxidation to yield 2-chloro-1,4-benzoquinone with quantitative conversion efficiency under optimized conditions [22].

The oxidation mechanism proceeds through cation radical formation, as confirmed by electron spin resonance and ultraviolet-visible spectroscopy [21]. The process generates a stable 2-chloro-1,4-dimethoxybenzene cation radical intermediate, which subsequently undergoes demethylation and oxidation to produce the target quinone structure [21]. Product analysis has identified 2-chloro-1,4-benzoquinone as the primary oxidation product, alongside dimeric species including dichlorotetramethoxybiphenyl and chloro(chlorodimethoxyphenyl)benzoquinone [21].

Optimization studies have demonstrated molar yields of 2-chloro-1,4-benzoquinone reaching 100% at low substrate concentrations, with yields decreasing to approximately 70% at elevated concentrations due to competing side reactions [22]. The reaction exhibits remarkable selectivity, with stoichiometric ratios of quinone formation to substrate consumption achieving values up to 13:1 under specific catalytic conditions [22].

Industrial Manufacturing Processes

Industrial production of 2-chloro-1,4-benzoquinone requires sophisticated process engineering to achieve economic viability while maintaining product quality and environmental compliance. The manufacturing approaches focus on catalytic optimization and yield maximization through advanced purification strategies.

Catalytic Chlorination Optimization

Industrial catalytic chlorination systems for quinone production have evolved to incorporate multiple catalyst types and reaction configurations. The most prevalent approach utilizes iron-based catalysts, particularly ferric chloride, to enhance chlorine electrophilicity and facilitate aromatic substitution [5]. These catalyst systems operate effectively in temperature ranges of 50-80°C, promoting complete hydrogen substitution with chlorine atoms [5].

Advanced catalytic processes employ vanadium pentoxide catalysts for hydroquinone oxidation to benzoquinone precursors, followed by chlorination steps [24]. The industrial implementation involves air oxidation of hydroquinone at 70-80°C, with continuous air bubbling through aqueous solutions to generate quinone intermediates [24]. Subsequent chlorination utilizes gaseous chlorine in the presence of iron or ferric chloride catalysts, with carbon tetrachloride serving as the reaction medium [5].

Process optimization has identified critical parameters including catalyst loading, temperature control, and reactant stoichiometry. Industrial systems typically employ 0.8-2.0 molar excess of oxidizing agents relative to starting materials, with reaction temperatures maintained at 45-50°C for several hours to ensure complete conversion [24]. The catalyst systems demonstrate enhanced selectivity when surface-active auxiliaries are incorporated, with secondary alkanesulfonates or fluorinated anion-based antifoams preventing reaction mixture foaming while maintaining catalytic activity [4].

Purification and Yield Maximization Strategies

Industrial purification of 2-chloro-1,4-benzoquinone employs multi-stage separation and refinement processes to achieve pharmaceutical-grade purity specifications. The primary purification methodology involves crystallization from appropriate solvents, exploiting the compound's limited solubility in aqueous media [24]. Steam distillation represents an alternative purification approach, utilizing the sublimation properties of quinone compounds at elevated temperatures [7] [16].

Yield maximization strategies incorporate continuous process operation with reactant recycling systems. Industrial facilities employ continuous flow reactors with automated control systems to maintain consistent reaction conditions and minimize by-product formation . The reaction medium recovery through distillation enables solvent reuse, even when containing water contamination, significantly improving process economics [24].

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Reaction Temperature | 45-50°C | 85-95% conversion | [24] |

| Catalyst Loading | 0.1-0.3% w/w | 10-15% yield increase | [4] |

| Oxidant Excess | 1.2-2.0 molar equiv | 90-98% selectivity | [24] |

| Reaction Time | 3-6 hours | Complete conversion | [25] |

Advanced purification protocols incorporate sublimation techniques using specialized cold finger condensers, enabling separation of high-purity crystalline products [31]. The sublimation process operates under controlled heating conditions, with benzoquinone derivatives forming characteristic needle-like crystals on condenser surfaces [31]. Final product purification achieves purity levels exceeding 95% through recrystallization from appropriate organic solvents, with melting point determinations confirming product identity and purity [11] [18].

XLogP3

GHS Hazard Statements

H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant